3-[(2-Ethoxybenzoyl)amino]propanoic acid 3-[(2-Ethoxybenzoyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262450
InChI: InChI=1S/C12H15NO4/c1-2-17-10-6-4-3-5-9(10)12(16)13-8-7-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

3-[(2-Ethoxybenzoyl)amino]propanoic acid

CAS No.:

Cat. No.: VC16262450

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Ethoxybenzoyl)amino]propanoic acid -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 3-[(2-ethoxybenzoyl)amino]propanoic acid
Standard InChI InChI=1S/C12H15NO4/c1-2-17-10-6-4-3-5-9(10)12(16)13-8-7-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)
Standard InChI Key HDEDNCHKAKBPHH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)NCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-[(2-Ethoxybenzoyl)amino]propanoic acid is a substituted β-alanine derivative where the amino group of β-alanine is acylated by a 2-ethoxybenzoyl group. The 2-ethoxybenzoyl moiety introduces an aromatic ring with an ethoxy substituent at the ortho position, conferring steric and electronic influences on the molecule’s reactivity . The propanoic acid terminus retains the carboxylic acid functionality, enabling potential salt formation or conjugation reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4
Molar Mass237.25 g/mol
CAS Registry Number339346-52-0
Synonymsβ-Alanine, N-(2-ethoxybenzoyl)-

Stereochemical Considerations

Synthetic Methodologies and Reaction Pathways

Esterification and Phase-Transfer Catalysis

A plausible synthesis route involves the acylation of β-alanine with 2-ethoxybenzoyl chloride under basic conditions. Alternatively, phase-transfer catalysis (PTC) methods, as demonstrated in the synthesis of analogous propanoic acid derivatives, could be adapted . For example, ethyl 3-bromopropionate has been employed in liquid-liquid PTC reactions with sodium hydroxide and tetrabutylammonium hydrogensulfate to alkylate nitrogen heterocycles . Adapting this protocol, β-alanine could be alkylated with a 2-ethoxybenzoyl-containing electrophile, followed by saponification to yield the target carboxylic acid.

Challenges in Purification

The hydrophilic carboxylic acid group and lipophilic aromatic moiety may complicate purification. Techniques such as recrystallization from polar aprotic solvents or chromatography on silica gel with gradient elution (e.g., ethyl acetate/methanol) could be necessary to isolate the pure compound .

Physicochemical and Spectroscopic Characteristics

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (carboxylic acid) and ~1650 cm1^{-1} (amide I band), alongside aromatic C–H stretching (~3000 cm1^{-1}) .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: A triplet at δ 2.5–3.0 ppm (methylene protons adjacent to the amide), a singlet at δ 1.4 ppm (ethoxy CH3_3), and aromatic protons at δ 6.8–7.8 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Resonances at δ 175 ppm (carboxylic acid C=O), δ 165 ppm (amide C=O), and δ 115–160 ppm (aromatic carbons) .

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